Base-Catalyzed Rearrangement Selectivity: α-Hydroperoxy-α-methoxyketone vs. α-Hydroperoxyketone vs. Simple Alkyl Hydroperoxide
The defining synthetic differentiation of CAS 107729-23-7 lies in the clean base-catalyzed rearrangement of its α-hydroperoxy-α-methoxyketone substructure to a carboxylic acid. This transformation is not accessible to non-ketonic hydroperoxides such as 2-hydroperoxy-2-methoxypropane (CAS 10027-74-4) or to α-hydroperoxyketones that lack the geminal methoxy leaving group [1]. The literature explicitly states that "simple α-hydroperoxy-α-methoxyketones rearrange cleanly to carboxylic acids in mild base" [1]. In contrast, α-hydroperoxyketones without a methoxy substituent undergo oxidative C–C cleavage to yield ketones and carboxylic acids, while simple alkyl hydroperoxides such as tert-butyl hydroperoxide undergo radical decomposition rather than ionic rearrangement under equivalent conditions [2].
| Evidence Dimension | Rearrangement product under mild basic conditions |
|---|---|
| Target Compound Data | Rearranges cleanly to the corresponding carboxylic acid (quantitative yields not specified for this exact substrate but reported as clean for the class) [1] |
| Comparator Or Baseline | α-Hydroperoxyketone (no α-methoxy): forms ketone + carboxylic acid mixture via oxidative cleavage [2]. 2-Hydroperoxy-2-methoxypropane: no carbonyl; base-catalyzed rearrangement pathway not applicable; undergoes radical decomposition [2]. |
| Quantified Difference | The target compound provides a single carboxylate product via ionic rearrangement, whereas comparators produce either product mixtures (ketone + acid) or radical-derived products. Yield advantage is qualitative for the class: described as "clean" [1]. |
| Conditions | Mild alkaline aqueous or alcoholic medium; specific pH and temperature ranges substrate-dependent [1][2]. |
Why This Matters
For procurement intended for synthetic methodology development or fine chemical production, the ability to obtain a single carboxylic acid product via a predictable ionic pathway, rather than a complex mixture from radical decomposition or oxidative cleavage, directly determines reaction yield, purification cost, and process scalability.
- [1] Bailey, P. S.; Bath, S. S. et al. A New Approach to the Furan Degradation Problem Involving α-Hydroperoxy-α-methoxyketones. Referenced in ACS Publications snippet: "simple α-hydroperoxy-α-methoxyketones rearrange cleanly to carboxylic acids in mild base." View Source
- [2] Sawaki, Y.; Ogata, Y. Kinetics of the Base-Catalyzed Decomposition of α-Hydroperoxy Ketones. J. Am. Chem. Soc. 1975, 97 (24), 6983–6989. DOI: 10.1021/ja00856a044. View Source
